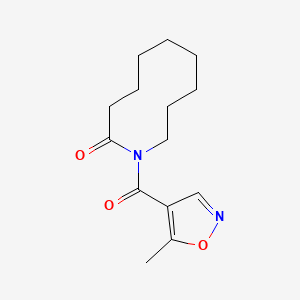

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

CAS No.: 143583-78-2

Cat. No.: VC16834171

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143583-78-2 |

|---|---|

| Molecular Formula | C14H20N2O3 |

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 1-(5-methyl-1,2-oxazole-4-carbonyl)azecan-2-one |

| Standard InChI | InChI=1S/C14H20N2O3/c1-11-12(10-15-19-11)14(18)16-9-7-5-3-2-4-6-8-13(16)17/h10H,2-9H2,1H3 |

| Standard InChI Key | NIIQAWQUMATYAG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=NO1)C(=O)N2CCCCCCCCC2=O |

Introduction

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one is a heterocyclic organic compound that combines an oxazole ring with an azecanone moiety, making it a unique and interesting subject for study in medicinal and organic chemistry. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. The presence of a carbonyl group in its structure categorizes it as a carbonyl compound as well.

Synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one

The synthesis of this compound can be approached through several routes, primarily focusing on the formation of the oxazole ring followed by carbonylation processes. A common method involves the condensation of α-chloroglycinates with isonitriles in the presence of aluminum-based Lewis acids, which act as catalysts to facilitate the reaction. These conditions allow for moderate yields of the desired oxazole derivatives under mild conditions.

Synthetic Routes

| Synthetic Method | Key Intermediates | Conditions |

|---|---|---|

| Condensation Reaction | α-Chloroglycinates, Isonitriles | Presence of Lewis acids, mild conditions |

| Carbonylation Processes | Oxazole derivatives | Various catalysts and solvents |

Chemical Reactions and Interactions

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one can participate in various chemical reactions typical for carbonyl compounds, including nucleophilic additions and condensation reactions. The carbonyl group can react with nucleophiles such as amines or alcohols to form corresponding adducts or derivatives. For example, when reacted with primary amines, this compound may yield substituted ureas or amides through nucleophilic acyl substitution mechanisms.

Potential Biological Interactions

The oxazole ring in this compound suggests potential biological activity, such as antimicrobial and anti-inflammatory properties, which are common among oxazole-containing compounds. These properties make it a promising candidate for therapeutic applications, potentially targeting enzymes or receptors involved in metabolic pathways.

Applications and Research Potential

1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one has potential applications in medicinal chemistry as a scaffold for drug design. Its unique structure allows for modifications aimed at enhancing biological activity. Derivatives of this compound could be explored for use in pharmaceuticals targeting various diseases, including infections and inflammatory conditions.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methyl-1,2-Oxazole | Contains an oxazole ring | Simpler structure without the azecan moiety |

| 4-Carboxylic Acid Derivative of Oxazole | Contains a carboxylic acid group | More polar and potentially more soluble in water |

| Azetidine Derivative | Features a five-membered nitrogen-containing ring | Lacks the oxazole functionality |

The combination of both the oxazole ring and the azecan structure in 1-(5-Methyl-1,2-oxazole-4-carbonyl)azecan-2-one confers distinct chemical reactivity and biological properties compared to its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume